molecular formula C5H11BO3 B1452836 Tetrahydropyran-4-boronic acid CAS No. 1072952-46-5

Tetrahydropyran-4-boronic acid

Cat. No. B1452836
CAS RN: 1072952-46-5
M. Wt: 129.95 g/mol
InChI Key: PJAHYWURJMYDPM-UHFFFAOYSA-N
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Description

Tetrahydropyran-4-boronic acid is a boronic acid derivative with the molecular formula C5H11BO3 . It is also known by other names such as TETRAHYDROPYRAN-4-BORONIC ACID and OXAN-4-YLBORONIC ACID . The molecular weight of this compound is 129.95 g/mol .


Synthesis Analysis

Boronic acids, including Tetrahydropyran-4-boronic acid, are considered as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular structure of Tetrahydropyran-4-boronic acid includes a boronic acid group attached to a tetrahydropyran ring . The InChIKey of the compound is PJAHYWURJMYDPM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, such as Tetrahydropyran-4-boronic acid, can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . They can also be used as reversible covalent warheads for medicinal and biological applications .


Physical And Chemical Properties Analysis

Tetrahydropyran-4-boronic acid has a molecular weight of 129.95 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 130.0801244 g/mol .

Scientific Research Applications

Sensing Applications

Tetrahydropyran-4-boronic acid is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The compound’s interaction with diols also enables its use in biological labelling and protein manipulation. It can be used for the modification of proteins, which is essential for understanding protein function and interaction .

Separation Technologies

In separation technologies, Tetrahydropyran-4-boronic acid is employed for electrophoresis of glycated molecules. This application is significant in the analysis of glycoproteins and other post-translationally modified proteins .

Therapeutics Development

Boronic acids, including Tetrahydropyran-4-boronic acid, are explored for the development of therapeutics. Their ability to form stable complexes with various biological molecules makes them suitable candidates for drug design and delivery systems .

Optoelectronics

Derivatives of borinic acids, closely related to boronic acids, have been studied for their applications in optoelectronics, including OLEDs. Tetrahydropyran-4-boronic acid could potentially contribute to this field by providing a stable boron-containing compound for electronic devices .

Synthetic Chemistry

Tetrahydropyran-4-boronic acid serves as a reactant in Suzuki coupling reactions, which are pivotal in synthetic organic chemistry. This application is crucial for constructing complex organic molecules, including pharmaceuticals and materials science .

Mechanism of Action

Boronic acids could act as bioisosteres of the aromatic hydroxyl group of certain compounds . At physiological pH levels, this compound remains at its unionized form (pKa 9–10), which allows boronic acid analogues of certain compounds to be synthesized .

properties

IUPAC Name

oxan-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO3/c7-6(8)5-1-3-9-4-2-5/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAHYWURJMYDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCOCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678454
Record name Oxan-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydropyran-4-boronic acid

CAS RN

1072952-46-5
Record name Oxan-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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